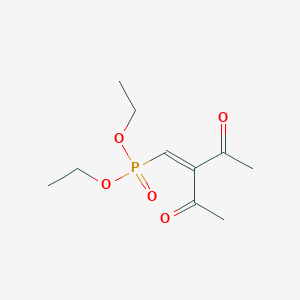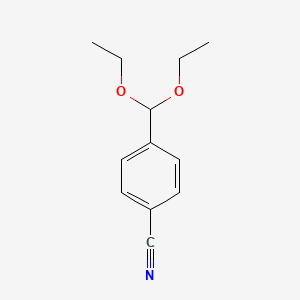
4-(Diethoxymethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethoxymethyl)benzonitrile is an organic compound with the molecular formula C12H15NO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a diethoxymethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Diethoxymethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-formylbenzonitrile with diethyl ether in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the diethoxymethyl group.
Another method involves the use of hydroxylamine hydrochloride and benzaldehyde derivatives. This approach is advantageous due to its mild reaction conditions and potential for industrial-scale application .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Diethoxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Diethoxymethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Diethoxymethyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, which lacks the diethoxymethyl group.
4-Methoxybenzonitrile: A similar compound with a methoxy group instead of the diethoxymethyl group.
4-Nitrobenzonitrile: A compound with a nitro group at the para position.
Uniqueness
4-(Diethoxymethyl)benzonitrile is unique due to the presence of the diethoxymethyl group, which imparts different chemical properties compared to its analogs.
Properties
CAS No. |
66739-88-6 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(diethoxymethyl)benzonitrile |
InChI |
InChI=1S/C12H15NO2/c1-3-14-12(15-4-2)11-7-5-10(9-13)6-8-11/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
BVMFTWLHDCSXDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


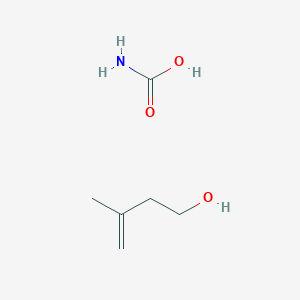
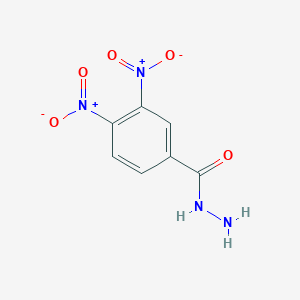


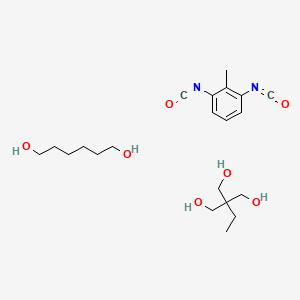
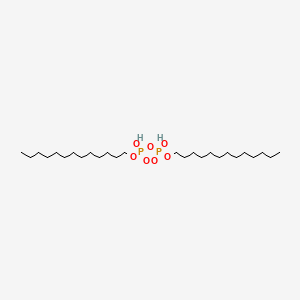
![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)

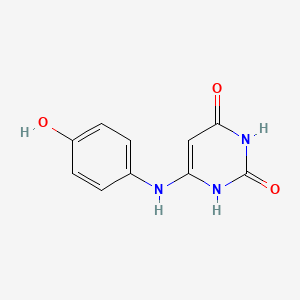
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
